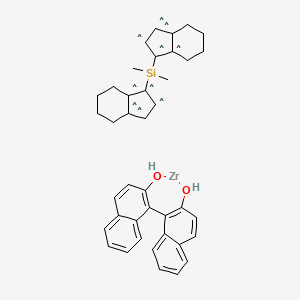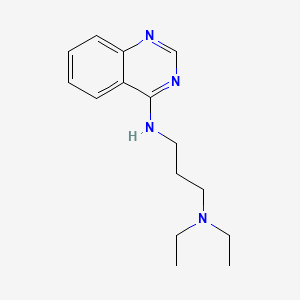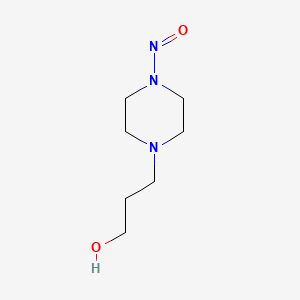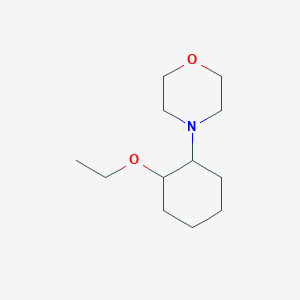![molecular formula C22H37NO2 B13819828 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide is a chemical compound that belongs to the class of alkylbenzenes It is characterized by the presence of a hydroxy group, a phenyl group, and a tridecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide typically involves the reaction of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine with tridecanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The phenyl group may also contribute to the compound’s overall activity by enhancing its lipophilicity and facilitating membrane penetration.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]dodecanamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]hexadecanamide
Uniqueness
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide is unique due to its specific chain length and the presence of the hydroxy and phenyl groups. These structural features confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H37NO2 |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide |
InChI |
InChI=1S/C22H37NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(24)23-19(2)22(25)20-16-13-12-14-17-20/h12-14,16-17,19,22,25H,3-11,15,18H2,1-2H3,(H,23,24)/t19-,22-/m0/s1 |
Clave InChI |
MUDUQRRTPCKPNJ-UGKGYDQZSA-N |
SMILES isomérico |
CCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)


![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)

![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)

![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)

